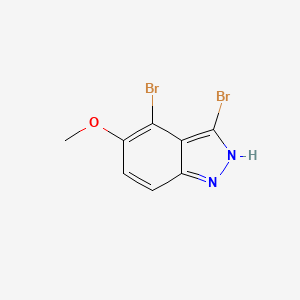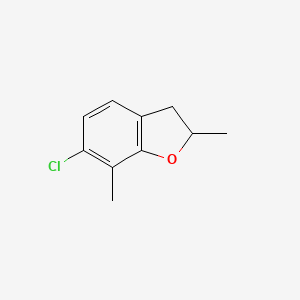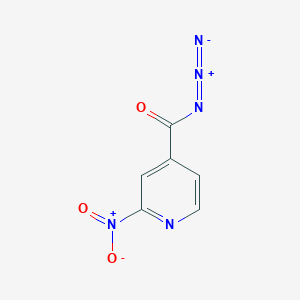![molecular formula C10H12BrNO2 B1423691 N-[2-(3-bromophenoxy)ethyl]acetamide CAS No. 1246653-45-1](/img/structure/B1423691.png)
N-[2-(3-bromophenoxy)ethyl]acetamide
Vue d'ensemble
Description
“N-[2-(3-bromophenoxy)ethyl]acetamide” is a chemical compound with the molecular formula C10H12BrNO2 . It contains a total of 26 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 ether (aromatic) .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the compound N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide was synthesized and characterized by different spectroscopic techniques (1 H, 13 CNMR, and LC-MS), and the structure was confirmed by X-ray diffraction (XRD) studies .Molecular Structure Analysis
The molecular structure of “N-[2-(3-bromophenoxy)ethyl]acetamide” has been analyzed using various techniques. The XRD data confirms that the crystal structure is orthorhombic with a space group of Pca2 1 . The intermolecular interactions (N-H … O and N-H … Cg) inside the molecule stabilize the crystal structure .Physical And Chemical Properties Analysis
“N-[2-(3-bromophenoxy)ethyl]acetamide” is a solid compound . It has a molecular weight of 258.112 Da and a monoisotopic mass of 257.005127 Da .Applications De Recherche Scientifique
Synthesis and Pharmacological Assessment
N-[2-(3-bromophenoxy)ethyl]acetamide derivatives have been synthesized and evaluated for their potential pharmacological properties. Studies have shown that certain derivatives exhibit notable cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These activities are attributed to the presence of specific groups such as bromo, tert-butyl, and nitro in the phenoxy nucleus of the compounds (P. Rani et al., 2016).
Chemoselective Acetylation in Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, a related compound, is an intermediate in the natural synthesis of antimalarial drugs. The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide has been studied using various acyl donors, optimizing for the best yield and reaction conditions. This process is critical in the synthesis of certain pharmaceuticals (Deepali B Magadum & G. Yadav, 2018).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research has been conducted on a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, closely related to N-[2-(3-bromophenoxy)ethyl]acetamide, for their anticancer, anti-inflammatory, and analgesic properties. Findings suggest that compounds with halogens on the aromatic ring exhibit significant therapeutic potential (P. Rani et al., 2014).
Propriétés
IUPAC Name |
N-[2-(3-bromophenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-8(13)12-5-6-14-10-4-2-3-9(11)7-10/h2-4,7H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWKUWLRVOVGBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-bromophenoxy)ethyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



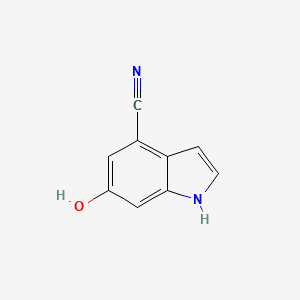
![4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1423611.png)
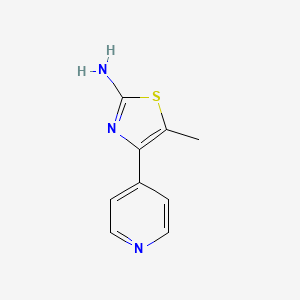
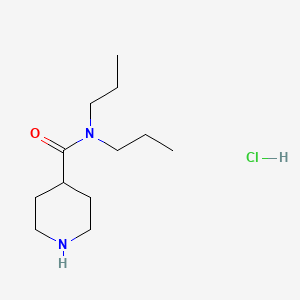
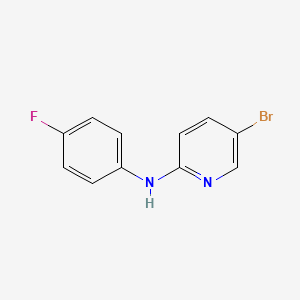
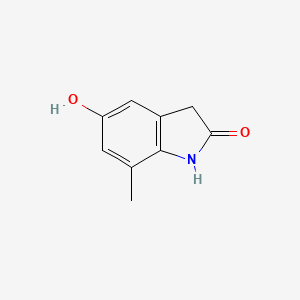
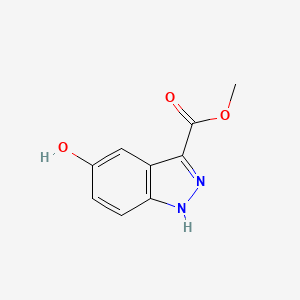
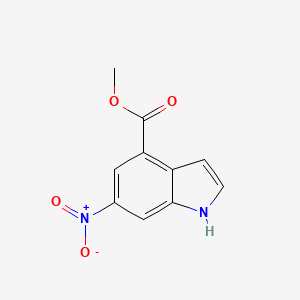
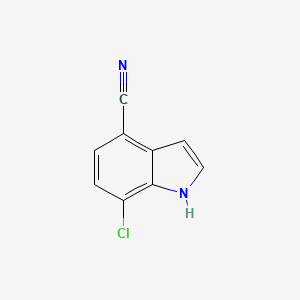
![5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1423624.png)
